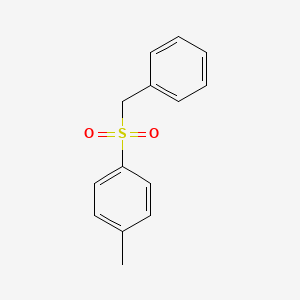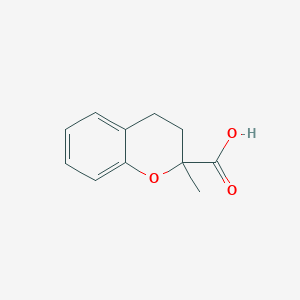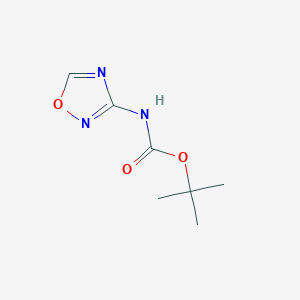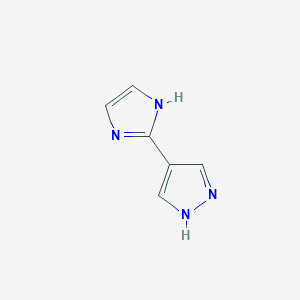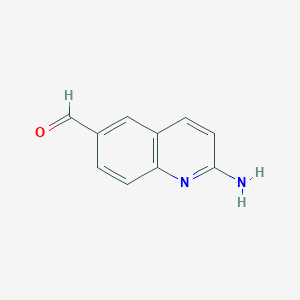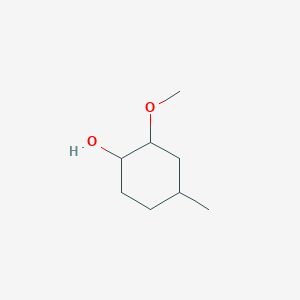![molecular formula C9H10O5S B6613512 2-({2H,3H-thieno[3,4-b][1,4]dioxin-2-yl}methoxy)acetic acid CAS No. 540803-67-6](/img/structure/B6613512.png)
2-({2H,3H-thieno[3,4-b][1,4]dioxin-2-yl}methoxy)acetic acid
概要
説明
2-({2H,3H-thieno[3,4-b][1,4]dioxin-2-yl}methoxy)acetic acid is a complex organic compound characterized by its unique thieno[3,4-b][1,4]dioxin structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-({2H,3H-thieno[3,4-b][1,4]dioxin-2-yl}methoxy)acetic acid typically involves the reaction of thieno[3,4-b][1,4]dioxin derivatives with appropriate reagents under controlled conditions. One common method involves the reaction of thieno[3,4-b][1,4]dioxin with methoxyacetic acid in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity .
化学反応の分析
Types of Reactions
2-({2H,3H-thieno[3,4-b][1,4]dioxin-2-yl}methoxy)acetic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of amides or thioethers.
科学的研究の応用
2-({2H,3H-thieno[3,4-b][1,4]dioxin-2-yl}methoxy)acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the development of organic electronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) .
作用機序
The mechanism of action of 2-({2H,3H-thieno[3,4-b][1,4]dioxin-2-yl}methoxy)acetic acid involves its interaction with specific molecular targets and pathways. The compound’s thieno[3,4-b][1,4]dioxin structure allows it to participate in electron transfer processes, making it an effective component in organic electronic devices. Additionally, its ability to form hydrogen bonds and interact with biological macromolecules underlies its bioactivity .
類似化合物との比較
Similar Compounds
2-ethyl-2,3-dihydrothieno[3,4-b][1,4]dioxine: Similar structure but with an ethyl group instead of a methoxyacetic acid moiety.
3,4-ethylenedioxythiophene (EDOT): A well-known compound used in the synthesis of conductive polymers
Uniqueness
2-({2H,3H-thieno[3,4-b][1,4]dioxin-2-yl}methoxy)acetic acid is unique due to its combination of the thieno[3,4-b][1,4]dioxin core with a methoxyacetic acid group. This structural feature imparts distinct electronic properties and reactivity, making it valuable for specific applications in organic electronics and medicinal chemistry .
特性
IUPAC Name |
2-(2,3-dihydrothieno[3,4-b][1,4]dioxin-3-ylmethoxy)acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O5S/c10-9(11)3-12-1-6-2-13-7-4-15-5-8(7)14-6/h4-6H,1-3H2,(H,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKUBGFWBSGWPEO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CSC=C2O1)COCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
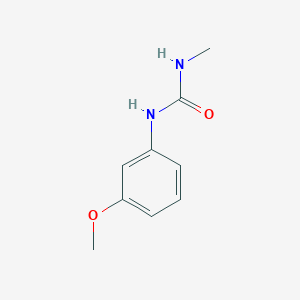
![5-Chloro-N-[2-(1-piperidinylcarbonyl)phenyl]-1H-indole-2-carboxamide](/img/structure/B6613473.png)

![5-chloro-2-(chloromethyl)-3H-imidazo[4,5-b]pyridine](/img/structure/B6613481.png)
![4-{[1,1'-BIPHENYL]-4-CARBONYL}MORPHOLINE](/img/structure/B6613485.png)
![2,4,5,6-Tetrahydrocyclopenta[c]pyrrole](/img/structure/B6613493.png)
